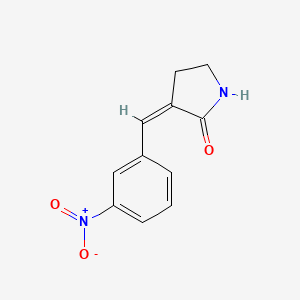
3-Hexanone, 2-(2,4-dichlorophenyl)-2-hydroxy-5-methyl-1-(1H-1,2,4-triazol-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hexanone, 2-(2,4-dichlorophenyl)-2-hydroxy-5-methyl-1-(1H-1,2,4-triazol-1-yl)- is a complex organic compound that features a combination of functional groups, including a ketone, a hydroxyl group, and a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexanone, 2-(2,4-dichlorophenyl)-2-hydroxy-5-methyl-1-(1H-1,2,4-triazol-1-yl)- typically involves multi-step organic reactions. The process often starts with the preparation of the core hexanone structure, followed by the introduction of the dichlorophenyl group, the hydroxyl group, and the triazole ring. Specific reagents and catalysts are used at each step to ensure the correct functional groups are added in the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
3-Hexanone, 2-(2,4-dichlorophenyl)-2-hydroxy-5-methyl-1-(1H-1,2,4-triazol-1-yl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ketone group may yield an alcohol.
Aplicaciones Científicas De Investigación
3-Hexanone, 2-(2,4-dichlorophenyl)-2-hydroxy-5-methyl-1-(1H-1,2,4-triazol-1-yl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Hexanone, 2-(2,4-dichlorophenyl)-2-hydroxy-5-methyl-1-(1H-1,2,4-triazol-1-yl)- involves its interaction with specific molecular targets and pathways. The triazole ring, for example, is known to interact with enzymes and proteins, potentially inhibiting their activity. The dichlorophenyl group may enhance the compound’s binding affinity to certain receptors, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Hexanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)
- 3-Hexanone, 5-(2,4-dichlorophenyl)-5-hydroxy-6-(1H-1,2,4-triazol-1-yl)
Uniqueness
3-Hexanone, 2-(2,4-dichlorophenyl)-2-hydroxy-5-methyl-1-(1H-1,2,4-triazol-1-yl)- is unique due to the presence of the methyl group at the 5-position, which may influence its chemical reactivity and biological activity compared to similar compounds.
Propiedades
Número CAS |
107658-86-6 |
|---|---|
Fórmula molecular |
C15H17Cl2N3O2 |
Peso molecular |
342.2 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenyl)-2-hydroxy-5-methyl-1-(1,2,4-triazol-1-yl)hexan-3-one |
InChI |
InChI=1S/C15H17Cl2N3O2/c1-10(2)5-14(21)15(22,7-20-9-18-8-19-20)12-4-3-11(16)6-13(12)17/h3-4,6,8-10,22H,5,7H2,1-2H3 |
Clave InChI |
GQKRRCPJBQZXKH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=O)C(CN1C=NC=N1)(C2=C(C=C(C=C2)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




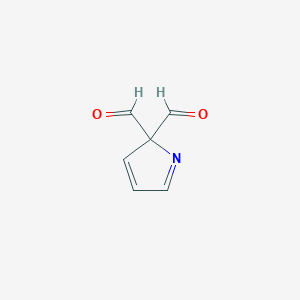
![4-Chloro-5-[(4-methylphenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12904763.png)
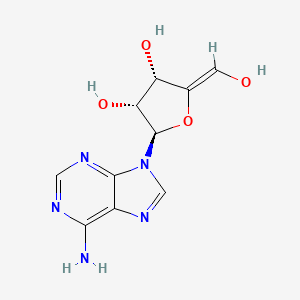
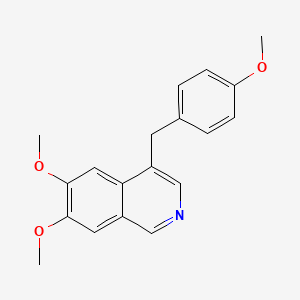
![Dimethyl[5-pentyl-4-(propan-2-yl)furan-2-yl]phenylsilane](/img/structure/B12904769.png)

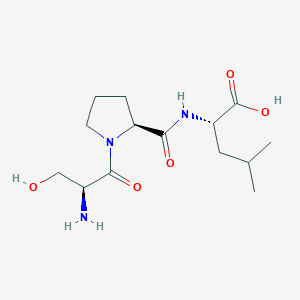

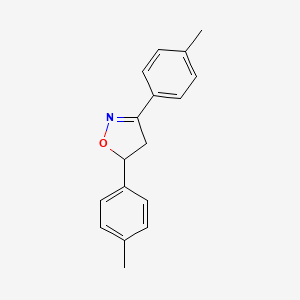

![2-(Bromochloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B12904803.png)
